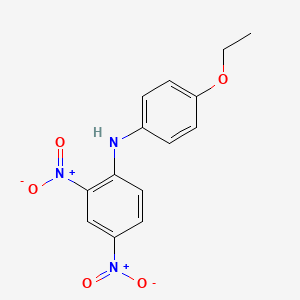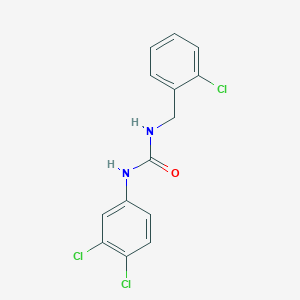
2-(5-tert-butyl-1-benzofuran-3-yl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-tert-butyl-1-benzofuran-3-yl)-N-isopropylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as Tropisetron, and it is a selective 5-HT3 receptor antagonist. Tropisetron has been extensively studied for its potential use in treating various medical conditions, including nausea and vomiting caused by chemotherapy and radiation therapy, irritable bowel syndrome, and postoperative nausea and vomiting.
Mecanismo De Acción
Tropisetron works by blocking the action of serotonin (5-HT) at the 5-HT3 receptor. This receptor is found in the central and peripheral nervous systems and is involved in the regulation of nausea and vomiting. By blocking the action of serotonin at this receptor, Tropisetron can reduce the symptoms of nausea and vomiting.
Biochemical and Physiological Effects:
Tropisetron has been shown to have a range of biochemical and physiological effects. It can reduce the release of serotonin in the gut, which can reduce the symptoms of irritable bowel syndrome. It can also reduce the release of dopamine in the brain, which can reduce the symptoms of depression and anxiety. Additionally, Tropisetron can reduce the activity of the sympathetic nervous system, which can reduce the symptoms of postoperative nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tropisetron is its high selectivity for the 5-HT3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of Tropisetron is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal studies.
Direcciones Futuras
There are several future directions for research on Tropisetron. One area of interest is the potential use of Tropisetron in combination with other drugs for the treatment of various medical conditions. Another area of interest is the development of new and more efficient synthesis methods for Tropisetron. Additionally, further research is needed to fully understand the mechanisms of action of Tropisetron and its potential use in treating psychiatric disorders.
Métodos De Síntesis
The synthesis of Tropisetron involves several steps, including the condensation of 2,4-dichlorobenzyl alcohol with isopropylamine, followed by cyclization with sodium methoxide and 5-tert-butyl-3-hydroxybenzofuran. This process results in the formation of Tropisetron, which is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Tropisetron has been extensively studied for its potential use in treating various medical conditions, including nausea and vomiting caused by chemotherapy and radiation therapy, irritable bowel syndrome, and postoperative nausea and vomiting. It has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-(5-tert-butyl-1-benzofuran-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11(2)18-16(19)8-12-10-20-15-7-6-13(9-14(12)15)17(3,4)5/h6-7,9-11H,8H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHUAGYVUNQLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=COC2=C1C=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)

![ethyl [2,2,2-trifluoro-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5127802.png)


![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-4-methoxybenzamide](/img/structure/B5127833.png)


![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)
![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)
![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[5-(aminocarbonyl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5127876.png)